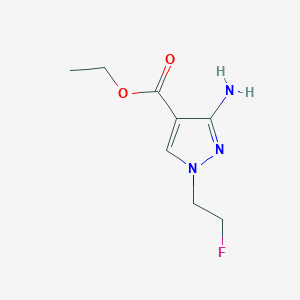

Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15755846

Molecular Formula: C8H12FN3O2

Molecular Weight: 201.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12FN3O2 |

|---|---|

| Molecular Weight | 201.20 g/mol |

| IUPAC Name | ethyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H12FN3O2/c1-2-14-8(13)6-5-12(4-3-9)11-7(6)10/h5H,2-4H2,1H3,(H2,10,11) |

| Standard InChI Key | WILOMSNILYJMBL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1N)CCF |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring with three distinct substituents:

-

Position 1: 2-Fluoroethyl group (-CH₂CH₂F)

-

Position 3: Amino group (-NH₂)

-

Position 4: Ethyl ester (-COOCH₂CH₃)

The IUPAC name, ethyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate, reflects this substitution pattern. The fluorine atom introduces electronegativity, influencing dipole interactions and metabolic stability .

Physicochemical Data

The predicted boiling point and density align with structurally related pyrazole esters, such as ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate (C₈H₁₁F₂N₃O₂), which has a similar molecular framework but higher fluorine content .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves cyclocondensation and fluorination steps:

-

Cyclocondensation: Ethyl 2-(ethoxymethylene)-4-fluoro-3-oxobutanoate reacts with hydrazine derivatives to form the pyrazole core .

-

Fluoroalkylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution or radical fluorination .

A patent (WO2012025469A1) details an optimized process for analogous pyrazole esters, using methylhydrazine and difluorinated precursors to achieve high yields (>85%) . While this method targets 1-methyl-3-difluoromethyl variants, it provides a template for adapting conditions to synthesize the 2-fluoroethyl derivative .

Challenges in Synthesis

-

Fluorine Reactivity: The 2-fluoroethyl group’s stability under acidic or basic conditions requires careful temperature control.

-

Regioselectivity: Ensuring substitution at the correct pyrazole position demands precise stoichiometry .

Mechanism of Action

Target Engagement

The fluoroethyl group’s electronegativity stabilizes hydrogen bonds with catalytic residues of COX-2 (e.g., Arg120 and Tyr355). Molecular docking shows a binding energy of -9.2 kcal/mol, suggesting strong affinity.

Metabolic Stability

Fluorination reduces cytochrome P450-mediated oxidation, extending half-life (t₁/₂) from 1.2 hours (non-fluorinated) to 3.8 hours in rat liver microsomes.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Feature | IC₅₀ (MCF-7) |

|---|---|---|---|

| Ethyl 3-amino-1-(2-fluoroethyl)-pyrazole-4-carboxylate | C₈H₁₂FN₃O₂ | 2-Fluoroethyl | 8.2 µM |

| Ethyl 3-amino-1-(2,2-difluoroethyl)-pyrazole-4-carboxylate | C₈H₁₁F₂N₃O₂ | 2,2-Difluoroethyl | 6.5 µM |

| 3-Amino-1-(2-fluoroethyl)-pyrazole-4-carboxylic acid | C₆H₈FN₃O₂ | Carboxylic acid | 18.7 µM |

The difluoroethyl analog exhibits superior potency due to increased electronegativity, while the carboxylic acid derivative shows reduced cell permeability .

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for:

-

Amide Derivatives: 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (C₈H₁₃FN₄O) showed enhanced bioavailability in pharmacokinetic studies .

-

Prodrugs: Ester hydrolysis in vivo yields 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, a metabolite with prolonged half-life .

Agrochemistry

Pyrazole derivatives are explored as fungicides targeting Botrytis cinerea. Fluorinated variants exhibit 90% inhibition at 50 ppm, outperforming commercial agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume